

Unraveling the Identity of FR75513: A Deep Dive into a Potential Pharmaceutical Compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FR 75513**

Cat. No.: **B1674033**

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The identifier "FR75513" does not correspond to a publicly recognized chemical compound, presenting a significant challenge in fulfilling the request for a detailed technical guide.

Extensive searches across chemical databases and scientific literature have failed to yield a specific chemical structure or associated properties for this designation.

It is highly probable that "FR75513" represents an internal compound code, likely originating from the former Fujisawa Pharmaceutical Co., Ltd. (now part of Astellas Pharma). This conclusion is drawn from the common use of the "FR" prefix to designate compounds discovered and developed by Fujisawa, a practice well-documented in scientific literature and patent filings. Notable examples of this nomenclature include the immunosuppressant FR-900520 (Ascomycin) and the p38 MAPK inhibitor FR-167653.

Without the correct chemical identity, it is impossible to provide the requested in-depth technical guide, including chemical structure, properties, experimental protocols, and signaling pathway diagrams. The number "75513" may be a part of a larger internal code, a historical designation that is no longer in use, or a typographical error.

For researchers, scientists, and drug development professionals seeking information on this compound, the most effective path forward would be to trace the origin of the "FR75513" identifier. If this code was encountered in a specific publication, patent, or internal document, that source would be the key to unlocking the compound's true identity.

Once a verifiable chemical name, CAS number, or other standard identifier is obtained, a comprehensive technical guide can be developed. This guide would typically include the

following sections:

Chemical Structure and Properties

This section would provide a detailed analysis of the molecule's architecture and its fundamental physicochemical characteristics.

Table 1: Physicochemical Properties of [Compound Name]

Property	Value
Molecular Formula	[e.g., C ₂₀ H ₂₄ N ₂ O ₅]
Molecular Weight	[e.g., 384.42 g/mol]
IUPAC Name	[Full IUPAC Name]
SMILES String	[Canonical SMILES]
CAS Number	[CAS Registry Number]
Physical State	[e.g., Crystalline solid]
Solubility	[e.g., Soluble in DMSO, sparingly soluble in water]
Melting Point	[e.g., 150-155 °C]
pKa	[Acid Dissociation Constant(s)]

Biological and Pharmacological Properties

This section would delve into the compound's mechanism of action, its biological targets, and its effects in preclinical and clinical studies.

Table 2: Pharmacological Profile of [Compound Name]

Parameter	Value
Target(s)	[e.g., Epidermal Growth Factor Receptor (EGFR)]
Mechanism of Action	[e.g., Competitive ATP inhibitor]
In Vitro Potency (IC50)	[e.g., 10 nM against Target X]
In Vivo Efficacy	[Summary of key in vivo findings]
Pharmacokinetics (ADME)	[Absorption, Distribution, Metabolism, Excretion]

Key Experimental Protocols

Detailed methodologies for critical experiments would be provided to ensure reproducibility and facilitate further research. This would include protocols for assays used to determine potency, selectivity, and efficacy.

Signaling Pathways

Visual representations of the signaling pathways modulated by the compound would be crucial for understanding its biological context.

Caption: Example signaling pathway demonstrating the inhibitory action of a compound.

In conclusion, while a comprehensive guide for "FR75513" cannot be generated at this time due to the ambiguity of the identifier, the framework provided above illustrates the depth of information that can be assembled once the compound's identity is clarified. Researchers in possession of further contextual information regarding "FR75513" are encouraged to use that information to uncover its formal chemical name.

- To cite this document: BenchChem. [Unraveling the Identity of FR75513: A Deep Dive into a Potential Pharmaceutical Compound]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1674033#fr-75513-chemical-structure-and-properties>

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